molecular formula C21H22BrCl2N3O2 B12481779 N-{3-bromo-4-[(3,4-dichlorobenzyl)oxy]-5-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine

N-{3-bromo-4-[(3,4-dichlorobenzyl)oxy]-5-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine

Cat. No.: B12481779
M. Wt: 499.2 g/mol
InChI Key: XBDBOMVMONKUQL-UHFFFAOYSA-N
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Description

The compound ({3-BROMO-4-[(3,4-DICHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)[3-(IMIDAZOL-1-YL)PROPYL]AMINE is a complex organic molecule that features a combination of bromine, chlorine, methoxy, and imidazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({3-BROMO-4-[(3,4-DICHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)[3-(IMIDAZOL-1-YL)PROPYL]AMINE typically involves multiple steps, starting with the preparation of the core phenyl structure followed by the introduction of the bromine, chlorine, and methoxy groups. The final step involves the attachment of the imidazole moiety.

    Preparation of the Core Phenyl Structure: The initial step involves the synthesis of the phenyl ring with the desired substituents. This can be achieved through various aromatic substitution reactions.

    Introduction of Functional Groups: The bromine, chlorine, and methoxy groups are introduced through electrophilic aromatic substitution reactions. Common reagents include bromine (Br2), chlorine (Cl2), and methanol (CH3OH) in the presence of catalysts.

    Attachment of Imidazole Moiety: The final step involves the reaction of the substituted phenyl compound with an imidazole derivative. This can be achieved through nucleophilic substitution reactions using reagents such as imidazole and appropriate solvents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

({3-BROMO-4-[(3,4-DICHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)[3-(IMIDAZOL-1-YL)PROPYL]AMINE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Halogenating agents (e.g., Br2, Cl2), nucleophiles (e.g., imidazole), and appropriate solvents (e.g., dichloromethane, ethanol).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

({3-BROMO-4-[(3,4-DICHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)[3-(IMIDAZOL-1-YL)PROPYL]AMINE: has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Pharmacology: It can be used in the study of pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

    Biological Research: It can be used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of ({3-BROMO-4-[(3,4-DICHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)[3-(IMIDAZOL-1-YL)PROPYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety is known to interact with metal ions and can inhibit or activate enzymes by binding to their active sites. The compound may also interact with cellular membranes, affecting their permeability and function.

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent containing an imidazole ring.

    Omeprazole: An antiulcer drug with a substituted benzimidazole structure.

    Metronidazole: An antibacterial and antiprotozoal agent with a nitroimidazole moiety.

Uniqueness

({3-BROMO-4-[(3,4-DICHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)[3-(IMIDAZOL-1-YL)PROPYL]AMINE: is unique due to its combination of bromine, chlorine, methoxy, and imidazole groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H22BrCl2N3O2

Molecular Weight

499.2 g/mol

IUPAC Name

N-[[3-bromo-4-[(3,4-dichlorophenyl)methoxy]-5-methoxyphenyl]methyl]-3-imidazol-1-ylpropan-1-amine

InChI

InChI=1S/C21H22BrCl2N3O2/c1-28-20-11-16(12-25-5-2-7-27-8-6-26-14-27)9-17(22)21(20)29-13-15-3-4-18(23)19(24)10-15/h3-4,6,8-11,14,25H,2,5,7,12-13H2,1H3

InChI Key

XBDBOMVMONKUQL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)CNCCCN2C=CN=C2)Br)OCC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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